[1-(Furan-2-YL)ethyl](pentan-3-YL)amine
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Overview
Description
1-(Furan-2-YL)ethylamine: is an organic compound that belongs to the class of amines. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group. This ethyl group is further connected to a pentan-3-yl amine chain. The compound’s molecular formula is C11H19NO, and it has a molecular weight of 181.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-YL)ethylamine typically involves the reaction of furan-2-yl ethanone with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 1-(Furan-2-YL)ethylamine may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Furan-2-YL)ethylamine can undergo oxidation reactions, where the furan ring or the amine group is oxidized to form various products.
Reduction: The compound can also be reduced, particularly at the furan ring, leading to the formation of dihydrofuran derivatives.
Substitution: The amine group in 1-(Furan-2-YL)ethylamine can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce dihydrofuran derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(Furan-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .
Biology and Medicine: It may be explored for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery .
Industry: In the industrial sector, 1-(Furan-2-YL)ethylamine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)ethylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound features a furan ring attached to a propionate group and is used as a flavoring agent in the food industry.
Furan-2-carboxylic acid: A derivative of furan with a carboxylic acid group, used in various chemical syntheses.
Uniqueness: What sets 1-(Furan-2-YL)ethylamine apart from similar compounds is its combination of a furan ring with an amine group attached to a pentan-3-yl chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C11H19NO/c1-4-10(5-2)12-9(3)11-7-6-8-13-11/h6-10,12H,4-5H2,1-3H3 |
InChI Key |
OIHBACNJKOWDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CO1 |
Origin of Product |
United States |
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